4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and fluorophenyl and methylbenzenesulfonyl substituents. Its diverse functional groups make it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs . It has been demonstrated to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are responsible for the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound can potentially disrupt these pathways.
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially lead to decreased nucleotide synthesis and altered adenosine function.
Biochemical Analysis
Biochemical Properties
The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Specifically, it has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Cellular Effects
In cellular models, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline has been shown to inhibit the uptake of uridine and adenosine, which are transported by ENTs . This inhibition could potentially affect various cellular processes, including nucleotide synthesis and adenosine-related functions .
Molecular Mechanism
The molecular mechanism of action of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline involves its binding to ENTs, leading to the inhibition of these transporters . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity of the transporters for uridine . This suggests that it acts as a non-competitive inhibitor .
Temporal Effects in Laboratory Settings
The effects of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline on ENTs are irreversible and cannot be washed out, indicating a long-term effect on cellular function . More studies are needed to understand its stability, degradation, and long-term effects in both in vitro and in vivo settings.
Metabolic Pathways
Given its interaction with ENTs, it may be involved in pathways related to nucleotide synthesis and adenosine function .
Transport and Distribution
As an inhibitor of ENTs, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline likely affects the transport and distribution of nucleosides within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline and piperazine rings.
Scientific Research Applications
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone
- **1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
- **1-(4-Fluorophenyl)piperazine
Uniqueness
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-7-10-21(11-8-19)34(32,33)26-18-29-24-12-9-20(2)17-22(24)27(26)31-15-13-30(14-16-31)25-6-4-3-5-23(25)28/h3-12,17-18H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNGFHLSGFHQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.